Balapiravir hydrochloride Balapiravir hydrochloride Balapiravir Hydrochloride is a hydrochloride salt form of balapiravir, an orally administered prodrug with activity against the hepatitis C virus (HCV). Balapiravir is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase.
Brand Name: Vulcanchem
CAS No.: 690270-65-6
VCID: VC0520407
InChI: InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1
SMILES: CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl
Molecular Formula: C21H31ClN6O8
Molecular Weight: 531 g/mol

Balapiravir hydrochloride

CAS No.: 690270-65-6

Inhibitors

VCID: VC0520407

Molecular Formula: C21H31ClN6O8

Molecular Weight: 531 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Balapiravir hydrochloride - 690270-65-6

CAS No. 690270-65-6
Product Name Balapiravir hydrochloride
Molecular Formula C21H31ClN6O8
Molecular Weight 531 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride
Standard InChI InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1
Standard InChIKey RAJFQMDUVDHLII-PYZPAVLJSA-N
Isomeric SMILES CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl
SMILES CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl
Canonical SMILES CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl
Appearance Solid powder
Description Balapiravir Hydrochloride is a hydrochloride salt form of balapiravir, an orally administered prodrug with activity against the hepatitis C virus (HCV). Balapiravir is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161
Reference 1: Nguyen NM, Tran CN, Phung LK, Duong KT, Huynh Hle A, Farrar J, Nguyen QT, Tran HT, Nguyen CV, Merson L, Hoang LT, Hibberd ML, Aw PP, Wilm A, Nagarajan N, Nguyen DT, Pham MP, Nguyen TT, Javanbakht H, Klumpp K, Hammond J, Petric R, Wolbers M, Nguyen CT, Simmons CP. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients. J Infect Dis. 2013 May 1;207(9):1442-50. doi: 10.1093/infdis/jis470. PubMed PMID: 22807519; PubMed Central PMCID: PMC3610419.
2: Nelson DR, Zeuzem S, Andreone P, Ferenci P, Herring R, Jensen DM, Marcellin P, Pockros PJ, Rodríguez-Torres M, Rossaro L, Rustgi VK, Sepe T, Sulkowski M, Thomason IR, Yoshida EM, Chan A, Hill G. Balapiravir plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients. Ann Hepatol. 2012 Jan-Feb;11(1):15-31. PubMed PMID: 22166557; PubMed Central PMCID: PMC3739984.
3: Chen YL, Abdul Ghafar N, Karuna R, Fu Y, Lim SP, Schul W, Gu F, Herve M, Yokohama F, Wang G, Cerny D, Fink K, Blasco F, Shi PY. Activation of peripheral blood mononuclear cells by dengue virus infection depotentiates balapiravir. J Virol. 2014 Feb;88(3):1740-7. doi: 10.1128/JVI.02841-13. PubMed PMID: 24257621; PubMed Central PMCID: PMC3911617.
4: Li F, Wu X, Hadig X, Huang S, Hong L, Tran T, Brandl M, Alfredson T. Chemical stability of 4'-azidocytidine and its prodrug balapiravir. Drug Dev Ind Pharm. 2010 Apr;36(4):413-20. doi: 10.3109/03639040903225075. PubMed PMID: 19778160.
5: Feng JY, Xu Y, Barauskas O, Perry JK, Ahmadyar S, Stepan G, Yu H, Babusis D, Park Y, McCutcheon K, Perron M, Schultz BE, Sakowicz R, Ray AS. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus. Antimicrob Agents Chemother. 2015 Nov 23;60(2):806-17. doi: 10.1128/AAC.01922-15. PubMed PMID: 26596942; PubMed Central PMCID: PMC4750701.
6: Betson M, Allanson N, Wainwright P. A review of methods to synthesise 4'-substituted nucleosides. Org Biomol Chem. 2014 Dec 14;12(46):9291-306. doi: 10.1039/c4ob01449a. Review. PubMed PMID: 25302570.
7: Beesetti H, Khanna N, Swaminathan S. Investigational drugs in early development for treating dengue infection. Expert Opin Investig Drugs. 2016 Sep;25(9):1059-69. doi: 10.1080/13543784.2016.1201063. PubMed PMID: 27322111.
8: Kaptein SJ, Neyts J. Towards antiviral therapies for treating dengue virus infections. Curr Opin Pharmacol. 2016 Oct;30:1-7. doi: 10.1016/j.coph.2016.06.002. Review. PubMed PMID: 27367615.
9: Lim SP, Wang QY, Noble CG, Chen YL, Dong H, Zou B, Yokokawa F, Nilar S, Smith P, Beer D, Lescar J, Shi PY. Ten years of dengue drug discovery: progress and prospects. Antiviral Res. 2013 Nov;100(2):500-19. doi: 10.1016/j.antiviral.2013.09.013. Review. PubMed PMID: 24076358.
10: Pockros P, Nelson D, Godofsky E, Rodriguez-Torres M, Everson GT, Fried MW, Ghalib R, Harrison S, Nyberg L, Shiffman ML, Chan A, Hill G. High relapse rate seen at week 72 for patients treated with R1626 combination therapy. Hepatology. 2008 Oct;48(4):1349-50. doi: 10.1002/hep.22593. PubMed PMID: 18821613.
11: Rutter K, Hofer H, Beinhardt S, Dulic M, Gschwantler M, Maieron A, Laferl H, Stättermayer AF, Scherzer TM, Strassl R, Holzmann H, Steindl-Munda P, Ferenci P. Durability of SVR in chronic hepatitis C patients treated with peginterferon-α2a/ribavirin in combination with a direct-acting anti-viral. Aliment Pharmacol Ther. 2013 Jul;38(2):118-23. doi: 10.1111/apt.12350. PubMed PMID: 23710895.
12: Toniutto P, Fabris C, Bitetto D, Fumolo E, Fornasiere E, Pirisi M. R-1626, a specific oral NS5B polymerase inhibitor of hepatitis C virus. IDrugs. 2008 Oct;11(10):738-49. Review. PubMed PMID: 18828074.
13: Pockros PJ, Nelson D, Godofsky E, Rodriguez-Torres M, Everson GT, Fried MW, Ghalib R, Harrison S, Nyberg L, Shiffman ML, Najera I, Chan A, Hill G. R1626 plus peginterferon Alfa-2a provides potent suppression of hepatitis C virus RNA and significant antiviral synergy in combination with ribavirin. Hepatology. 2008 Aug;48(2):385-97. doi: 10.1002/hep.22357. PubMed PMID: 18570306.
14: Roberts SK, Cooksley G, Dore GJ, Robson R, Shaw D, Berns H, Hill G, Klumpp K, Najera I, Washington C. Robust antiviral activity of R1626, a novel nucleoside analog: a randomized, placebo-controlled study in patients with chronic hepatitis C. Hepatology. 2008 Aug;48(2):398-406. doi: 10.1002/hep.22321. PubMed PMID: 18553458.
15: Brandl M, Wu X, Holper M, Hong L, Jia Z, Birudaraj R, Reddy M, Alfredson T, Tran T, Larrabee S, Hadig X, Sarma K, Washington C, Hill G, Smith DB. Physicochemical properties of the nucleoside prodrug R1626 leading to high oral bioavailability. Drug Dev Ind Pharm. 2008 Jul;34(7):683-91. doi: 10.1080/03639040701836636 . PubMed PMID: 18612909.
16: Kronenberger B, Zeuzem S. Future treatment options for HCV: double, triple, what is the optimal combination? Best Pract Res Clin Gastroenterol. 2008;22(6):1123-36. doi: 10.1016/j.bpg.2008.12.002. Review. PubMed PMID: 19187871.
PubChem Compound 16126873
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator